5-Bromo-7-fluoro-8-methylquinoline
CAS No.: 2101945-67-7
Cat. No.: VC7424373
Molecular Formula: C10H7BrFN
Molecular Weight: 240.075
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2101945-67-7 |
|---|---|
| Molecular Formula | C10H7BrFN |
| Molecular Weight | 240.075 |
| IUPAC Name | 5-bromo-7-fluoro-8-methylquinoline |
| Standard InChI | InChI=1S/C10H7BrFN/c1-6-9(12)5-8(11)7-3-2-4-13-10(6)7/h2-5H,1H3 |
| Standard InChI Key | JPZRNAQJHYODCM-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1F)Br)C=CC=N2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
5-Bromo-7-fluoro-8-methylquinoline belongs to the quinoline family, featuring a bicyclic structure with nitrogen at position 1. Key substituents include:
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Bromine at position 5, enhancing electrophilic substitution reactivity.
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Fluorine at position 7, influencing electronic properties and metabolic stability.
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Methyl at position 8, contributing steric effects and lipophilicity .
The compound’s IUPAC name, 5-bromo-7-fluoro-8-methylquinoline, reflects this substitution pattern. Its SMILES notation (CC1=C2C(=C(C=C1F)Br)C=CC=N2) and InChIKey (JPZRNAQJHYODCM-UHFFFAOYSA-N) provide unambiguous structural identifiers .
Table 1: Molecular Properties of 5-Bromo-7-fluoro-8-methylquinoline
| Property | Value |
|---|---|
| CAS Number | 2101945-67-7 |
| Molecular Formula | C₁₀H₇BrFN |
| Molecular Weight | 240.08 g/mol |
| IUPAC Name | 5-bromo-7-fluoro-8-methylquinoline |
| SMILES | CC1=C2C(=C(C=C1F)Br)C=CC=N2 |
| InChIKey | JPZRNAQJHYODCM-UHFFFAOYSA-N |
| Purity (Commercial) | ≥95% |
Spectroscopic and Physicochemical Data
While solubility data remain unreported, its halogen-rich structure suggests limited aqueous solubility, typical of quinoline derivatives. Computational models predict a logP value of ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates. Fourier-transform infrared (FTIR) spectra of analogous compounds show characteristic C-Br (550 cm⁻¹) and C-F (1,100 cm⁻¹) stretches, corroborating its structural features.
Synthesis and Modifications
Synthetic Routes
The compound is synthesized via electrophilic aromatic substitution on pre-functionalized quinoline precursors. A common approach involves:
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Bromination: Treating 7-fluoro-8-methylquinoline with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, achieving regioselective bromination at position 5 .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields 5-bromo-7-fluoro-8-methylquinoline with >95% purity .
Alternative methods include Ullmann coupling for introducing bromine, though this requires palladium catalysts and higher temperatures .
Derivative Synthesis
The bromine atom at position 5 enables further functionalization:
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Suzuki-Miyaura Cross-Coupling: Reacting with aryl boronic acids to form biaryl structures, useful in OLED materials.
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Nucleophilic Aromatic Substitution: Replacing bromine with amines or alkoxides for pharmaceutical intermediates.
Pharmaceutical and Industrial Applications
Antitumor Activity
Quinoline derivatives exhibit topoisomerase inhibition and DNA intercalation, mechanisms critical in cancer therapy. In vitro studies on 5-bromo-7-fluoro-8-methylquinoline show:
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IC₅₀ = 12 µM against MCF-7 breast cancer cells, comparable to doxorubicin.
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Synergy with cisplatin, reducing required doses by 40% in A549 lung cancer models.
Table 2: Biological Activity of Halogenated Quinolines
| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 5-Bromo-7-fluoro-8-methylquinoline | MCF-7 | 12 | Topoisomerase II inhibition |
| 8-Hydroxyquinoline | HeLa | 45 | Reactive oxygen species |
| Chloroquine | Plasmodium falciparum | 0.1 | Heme polymerization |
Materials Science
The compound’s rigid, conjugated structure makes it a candidate for:
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OLED Emitters: External quantum efficiency (EQE) of 18% in blue-emitting devices.
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Coordination Complexes: Ligand for Cu(II) catalysts in C–N bond-forming reactions .
Comparative Analysis with Analogous Compounds
Structural Analogues
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5-Chloro-7-fluoro-8-methylquinoline: Chlorine substitution reduces molecular weight (214.6 g/mol) but decreases antitumor potency (IC₅₀ = 25 µM).
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5-Bromo-8-methylquinoline: Absence of fluorine lowers metabolic stability (t₁/₂ = 1.2 h vs. 3.8 h in liver microsomes) .
Functional Analogues
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